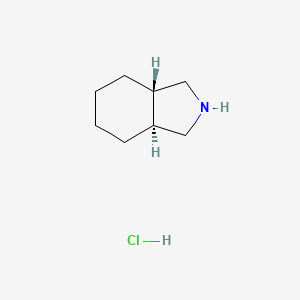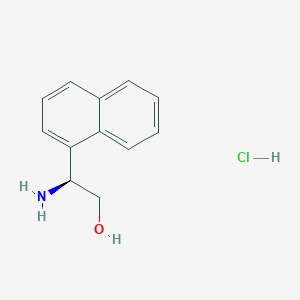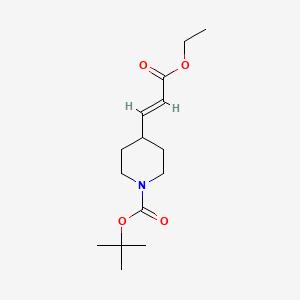![molecular formula C13H24O7 B1149266 Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 114743-85-0](/img/structure/B1149266.png)
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a useful research compound. Its molecular formula is C13H24O7 and its molecular weight is 292.32546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis of related dioxolane derivatives has been explored in studies, emphasizing the versatility of these compounds in organic synthesis. Ivanova et al. (2006) described uncommon transformations of a methyl tetrahydrofurylacetate derivative under treatment with bases, resulting in different products depending on the base applied, showcasing the compound's reactivity and potential for generating diverse structures (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006). Carreras et al. (2010) reported the synthesis of a benzyloxymethyl dioxolane derivative, highlighting its significance in synthetic chemistry (Carreras, Garcí, Martí, Tonn, & Dí, 2010).
Applications in Polymerization and Material Science
The potential of dioxolane derivatives in polymerization and material science has been demonstrated. Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane methacrylate derivative, leading to living polymers, which upon hydrolysis produced water-soluble polymers, indicating their utility in creating responsive or degradable polymeric materials (Mori, Hirao, & Nakahama, 1994).
Chemical Transformations and Reactions
The study by Bohman et al. (2011) on volatiles from Triatoma species revealed the identification of new natural dioxolane products, illustrating the compound's relevance in natural product chemistry and potential applications in understanding chemical ecology (Bohman, Tröger, Franke, Lorenzo, Francke, & Unelius, 2011).
Enantioselective Synthesis and Chirality
Research has also focused on the enantioselective synthesis of dioxolane derivatives, highlighting their importance in asymmetric synthesis. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active cyclopentane, demonstrating the use of dioxolane derivatives in achieving stereocontrol in organic synthesis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJGIPSUNBIQE-ZYUZMQFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)


![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)



![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)
